molecular formula C13H15NO4S B8470144 Diethyl 3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate CAS No. 94103-90-9

Diethyl 3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate

Cat. No. B8470144
M. Wt: 281.33 g/mol
InChI Key: DHIJTAXELAKZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04608384

Procedure details

1 mole of 2-acetamido-3-cyano-5-ethoxycarbonyl-4-methylthiophene (prepared according to the method described by Gewald K. et al., Chem. Ber. (1966), 99, p. 94 and 2712, from ethyl acetate) is brought to reflux for 24 hours in 1.6 l of acetone with 187 g of ethyl bromoacetate and 250 g of potassium carbonate. Subsequently, the mixture is precipitated in 6 liters of an ice-water mixture (1:1). The whole is vigorously stirred, the resulting precipitate is filtered, dried with air, washed with 500 ml of an iced mixture of water and ethanol (60:40), dried again, and finally washed with 700 ml of a mixture of cyclohexane and benzene (6:1). The resulting product (320 g-0.95 mole) is then stirred in 1.2 liters of H2SO4 at 30% maintained at a temperature of less than 10° C., in a current of nitrogen. 85 g of potassium nitrite in 180 ml of water are progressively added whilst maintaining the temperature. When the addition is complete, stirring is continued for a few minutes, then 7.2 liters of an ice-water mixture are added. The whole is stirred vigorously. The yellow precipitate obtained is briefly suction-filtered and rinsed with water until almost neutral. It is then brought to reflux in 3 liters of ethanol until the evolution of nitrogen is complete. Subsequently, the reaction mixture is concentrated to 1 liter by distillation, 300 ml of water are added and the whole is stirred vigorously. Once crystallisation is complete, the precipitate is filtered and dried. In this manner 205 g (0.73 mole) of 2,5-diethoxycarbonyl 3-methyl-thieno[2,3-b]pyrrole are obtained, m.p.: 139° C. The following was prepared in the same manner:
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
187 g
Type
reactant
Reaction Step Three
Quantity
250 g
Type
reactant
Reaction Step Three
Quantity
1.6 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[S:6][C:7]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:8]([CH3:12])[C:9]=1[C:10]#N)(=O)[CH3:2].[C:18](OCC)(=[O:20])[CH3:19].BrCC(OCC)=[O:27].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:16]([O:15][C:13]([C:7]1[S:6][C:5]2[NH:4][C:1]([C:2]([O:20][CH2:18][CH3:19])=[O:27])=[CH:10][C:9]=2[C:8]=1[CH3:12])=[O:14])[CH3:17] |f:3.4.5|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(C)(=O)NC=1SC(=C(C1C#N)C)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
187 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
250 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.6 L
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The whole is vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Subsequently, the mixture is precipitated in 6 liters of an ice-water mixture (1:1)
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered
CUSTOM
Type
CUSTOM
Details
dried with air
WASH
Type
WASH
Details
washed with 500 ml of an iced mixture of water and ethanol (60:40)
CUSTOM
Type
CUSTOM
Details
dried again
WASH
Type
WASH
Details
finally washed with 700 ml of a mixture of cyclohexane and benzene (6:1)
STIRRING
Type
STIRRING
Details
The resulting product (320 g-0.95 mole) is then stirred in 1.2 liters of H2SO4 at 30%
TEMPERATURE
Type
TEMPERATURE
Details
maintained at a temperature of less than 10° C.
ADDITION
Type
ADDITION
Details
85 g of potassium nitrite in 180 ml of water are progressively added
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for a few minutes
ADDITION
Type
ADDITION
Details
7.2 liters of an ice-water mixture are added
STIRRING
Type
STIRRING
Details
The whole is stirred vigorously
CUSTOM
Type
CUSTOM
Details
The yellow precipitate obtained
FILTRATION
Type
FILTRATION
Details
is briefly suction-filtered
WASH
Type
WASH
Details
rinsed with water until almost neutral
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in 3 liters of ethanol until the evolution of nitrogen
CONCENTRATION
Type
CONCENTRATION
Details
Subsequently, the reaction mixture is concentrated to 1 liter by distillation, 300 ml of water
ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
the whole is stirred vigorously
CUSTOM
Type
CUSTOM
Details
Once crystallisation
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(C2=C(NC(=C2)C(=O)OCC)S1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.73 mol
AMOUNT: MASS 205 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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